Trioctyl borate
Overview
Description
Mechanism of Action
Target of Action
Trioctyl borate is an organic borate ester, which can be regarded as a derivative of hydrogen substituted by organic groups in n-boronic acid
Mode of Action
Borate esters, in general, are known to undergo hydrolysis, releasing alcohol and boric acid . This reaction could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Borate esters are known to play a role in the formation of borate-diol diester bridges, which are crucial for plant growth and development .
Result of Action
This compound is often used as a polymer additive, such as an oxidation stabilizer for polyvinyl chloride .
Action Environment
One study has investigated the impacts of using this compound as a fuel additive on the performance and emission values in a gasoline engine .
Preparation Methods
Trioctyl borate can be synthesized through the esterification of boric acid with 1-octanol. The reaction typically occurs under acidic conditions, where boric acid reacts with 1-octanol to form this compound and water . The reaction can be represented as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
Industrial production methods often involve similar esterification processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Trioctyl borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and 1-octanol.
Oxidation: Under specific conditions, this compound can undergo oxidation reactions, although these are less common.
Substitution: This compound can participate in substitution reactions where the borate group is replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trioctyl borate has a wide range of scientific research applications:
Comparison with Similar Compounds
Trioctyl borate can be compared with other borate esters and boron-containing compounds:
Triethyl borate: Similar to this compound but with shorter alkyl chains, making it less hydrophobic and less effective as a lubricant additive.
Tributyl borate: Another borate ester with intermediate properties between triethyl and this compound.
This compound is unique due to its long alkyl chains, which provide superior hydrophobicity and stability, making it an excellent choice for high-performance lubrication applications .
Properties
IUPAC Name |
trioctyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRTYHFHGNZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062441 | |
Record name | Boric acid (H3BO3), trioctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Boric acid (H3BO3), trioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2467-12-1 | |
Record name | Trioctyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2467-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boric acid (H3BO3), trioctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctyl borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boric acid (H3BO3), trioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boric acid (H3BO3), trioctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trioctyl borate impact diesel engine performance?
A: Research suggests that adding this compound to diesel fuel, as part of a specialized additive blend named "octamix," can improve engine performance. A study [] found that blending this compound with ethanol, ammonia boron, and diesel fuel increased brake thermal efficiency (BTE) and reduced brake specific fuel consumption (BSFC). The optimal blend contained 1% octamix, leading to a 3.19% increase in BTE and an 18.18% reduction in BSFC compared to regular diesel. These findings suggest that this compound, in combination with other components, can enhance combustion efficiency.
Q2: Does this compound affect harmful emissions from diesel engines?
A: Yes, incorporating this compound into diesel fuel blends can contribute to a reduction in harmful emissions. Research [] indicated that using the "octamix" blend, which contains this compound, led to significant reductions in various emissions. Specifically, the study observed reductions in nitrogen oxide (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrocarbons (HC), and smoke emissions. These findings suggest that the presence of this compound, along with other components in the blend, may promote cleaner combustion, leading to a reduced environmental impact.
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